N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine
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Description
“N-[2-Methoxy-2-(2-methoxyphenyl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine” is a complex organic compound. It contains several functional groups and rings, including a thiazole ring, a pyridine ring, and methoxy groups . These groups suggest that this compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) and a pyridine ring (a six-membered ring with one nitrogen atom), both of which are aromatic and contribute to the stability of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the amine group (-NH2) could participate in acid-base reactions, while the methoxy groups (-OCH3) could undergo reactions involving the breaking of the carbon-oxygen bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amine and methoxy groups could affect its solubility in different solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-20-13-6-4-3-5-11(13)14(21-2)10-18-16-19-12-9-17-8-7-15(12)22-16/h3-9,14H,10H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAOAICWQRCLSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC2=NC3=C(S2)C=CN=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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